7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring The presence of a methyl group at the 7th position and a nitro group at the 6th position further distinguishes this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods: The use of microwave irradiation and eco-friendly conditions makes this method suitable for industrial applications, ensuring high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Reduction of the nitro group: results in the formation of 7-Methyl-6-amino-[1,2,4]triazolo[4,3-a]pyridine.
Substitution reactions: can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Triazole-Pyrimidine Hybrids: Exhibits neuroprotective and anti-inflammatory properties.
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine:
Uniqueness: 7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a versatile compound for various applications in medicinal chemistry and material sciences.
Properties
Molecular Formula |
C7H6N4O2 |
---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-7-9-8-4-10(7)3-6(5)11(12)13/h2-4H,1H3 |
InChI Key |
KBZWWBMREUEGBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=CN2C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.